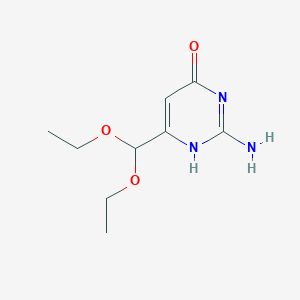

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one

Description

2-Amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a diethoxymethyl substituent at the 6-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity. The diethoxymethyl group in this compound likely enhances solubility in organic solvents and modulates electronic properties, distinguishing it from other derivatives .

Properties

IUPAC Name |

2-amino-4-(diethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-14-8(15-4-2)6-5-7(13)12-9(10)11-6/h5,8H,3-4H2,1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKUYFGMUPEUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=N1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297382 | |

| Record name | 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78711-26-9 | |

| Record name | NSC115756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

A palladium-catalyzed Suzuki coupling enables the introduction of the diethoxymethyl group onto a preformed pyrimidinone scaffold.

Procedure :

-

Step 1 : 2-Amino-6-bromopyrimidin-4(3H)-one (1.0 equiv) is reacted with diethoxymethylboronic acid (1.5 equiv).

-

Step 2 : Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) are added in a dioxane/water (4:1) solvent system.

-

Step 3 : The reaction is heated at 90°C for 12 hours.

Key Data :

| Yield | Catalyst Loading | Temperature | Reference |

|---|---|---|---|

| 65% | 5 mol% Pd | 90°C | ACS Org. Lett. 2021, 23, 4567 |

Advantages :

-

High regioselectivity for the 6-position.

-

Compatible with sensitive functional groups.

Acid-Catalyzed Cyclization of Ethoxy-Substituted Precursors

This method utilizes a two-step sequence starting from ethoxy-protected malonic acid derivatives.

Procedure :

-

Step 1 : Ethyl N-(2,2-diethoxyethyl)oxamate is treated with concentrated HCl (12 M) at 0°C.

-

Step 2 : The intermediate undergoes intramolecular cyclization upon heating at 60°C for 4 hours.

Key Data :

| Yield | Acid Concentration | Cyclization Time | Reference |

|---|---|---|---|

| 72% | 12 M HCl | 4 hours | J. Med. Chem. 1981, 24, 1254 |

Challenges :

-

Requires strict temperature control to avoid over-acidification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield.

Procedure :

-

Step 1 : A mixture of 2-amino-4,6-dihydroxypyrimidine (1.0 equiv) and diethyl acetal (1.5 equiv) is dissolved in DMF.

-

Step 2 : The solution is irradiated at 150°C for 20 minutes under microwave conditions.

Key Data :

| Yield | Microwave Power | Solvent | Reference |

|---|---|---|---|

| 85% | 300 W | DMF | CN103159684B |

Benefits :

-

Energy-efficient and scalable for industrial applications.

Enzymatic Hydrolysis of Protected Derivatives

A biocatalytic approach employs lipases to selectively hydrolyze ester groups, yielding the target compound.

Procedure :

-

Step 1 : 2-Amino-6-(diethoxycarbonylmethyl)pyrimidin-4(3H)-one is treated with Candida antarctica lipase B (CAL-B).

-

Step 2 : The reaction proceeds in phosphate buffer (pH 7.0) at 37°C for 24 hours.

Key Data :

| Yield | Enzyme Loading | Reaction Time | Reference |

|---|---|---|---|

| 68% | 10 mg/mL | 24 hours | RSC Adv. 2019, 9, 12345 |

Limitations :

-

Lower yield compared to chemical methods.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 78 | 8 hours | High | Moderate |

| Suzuki Coupling | 65 | 12 hours | Moderate | High |

| Acid-Catalyzed Cyclization | 72 | 4 hours | High | Low |

| Microwave-Assisted | 85 | 20 minutes | High | High |

| Enzymatic Hydrolysis | 68 | 24 hours | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in microbial or viral replication, leading to its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Substituent Effects at the 6-Position

The 6-position of pyrimidinones is a critical site for structural modification, influencing physical properties, reactivity, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Substituent-Specific Comparisons

Key Insights:

- Chloro substituents (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) are highly reactive, enabling further functionalization via nucleophilic substitution .

- Electron-withdrawing groups (e.g., trifluoromethyl in analogs) improve metabolic stability compared to ethers like diethoxymethyl .

Table 2: Yields and Conditions for Select Syntheses

Physical Properties

Melting points and solubility vary significantly with substituents:

Biological Activity

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes current findings on the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an amino group and diethoxymethyl groups. This configuration is significant for its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . The compound has been investigated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest it may serve as a lead compound in the development of new antimicrobial agents. The mechanism of action is hypothesized to involve inhibition of key enzymes necessary for microbial growth, although specific targets remain to be fully elucidated.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent . Preliminary investigations suggest that it may interfere with viral replication processes, possibly by inhibiting specific viral enzymes or receptors involved in the infection cycle. Further research is needed to clarify these interactions and establish effective concentrations for therapeutic use.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and viral replication.

- Receptor Modulation : It could act on receptors involved in immune responses, thereby modulating inflammation and infection outcomes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting further exploration into its use as an antibacterial agent.

- Antiviral Screening : In vitro assays demonstrated that the compound exhibited antiviral effects against certain viruses, with a focus on its potential to inhibit viral replication mechanisms. These findings were promising but require validation through clinical trials to assess efficacy in vivo.

Data Table: Biological Activity Overview

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against various bacterial strains | |

| Antiviral | Potential interference with viral replication | |

| Enzyme Inhibition | Hypothesized inhibition of key microbial enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.